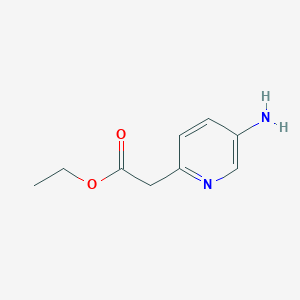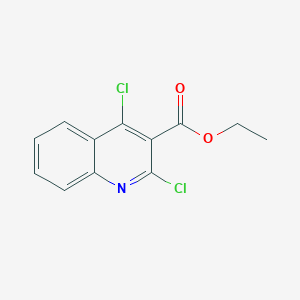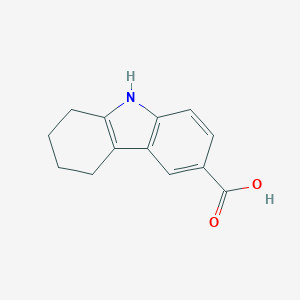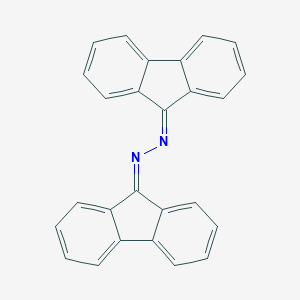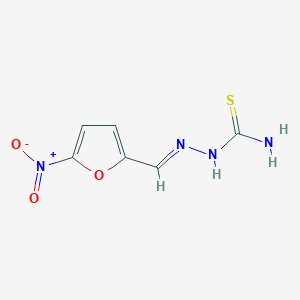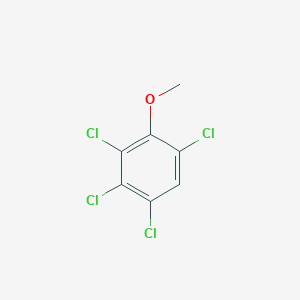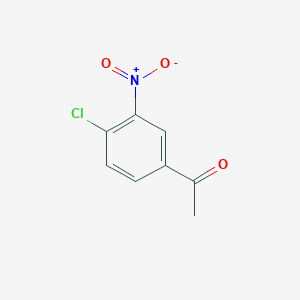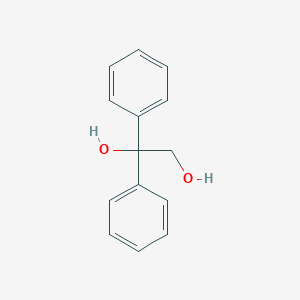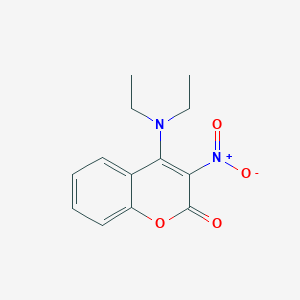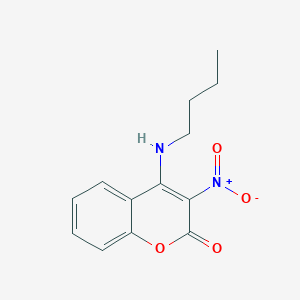![molecular formula C20H22O2S B187029 Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- CAS No. 89002-92-6](/img/structure/B187029.png)
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- is a chemical compound with various scientific research applications. It is commonly known as sulfoximine and is used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- is not well understood. However, it is believed to act as an inhibitor of various enzymes such as carbonic anhydrase, which are involved in various biological processes.
Effets Biochimiques Et Physiologiques
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- has various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively easy to synthesize. Another advantage is that it has various scientific research applications. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-. One future direction is to further investigate its mechanism of action and its effects on various enzymes and biological processes. Another future direction is to explore its potential applications in the treatment of various diseases. Additionally, further research could be done to optimize its synthesis method and to develop new synthetic routes for its production.
Conclusion:
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- is a chemical compound with various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and applications in the fields of catalysis, medicinal chemistry, and disease treatment.
Méthodes De Synthèse
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- can be synthesized by the reaction of 1-methyl-4-nitrobenzene with 1-phenyl-2-cyclohexen-1-ol in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfonyl chloride to obtain benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-.
Applications De Recherche Scientifique
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- has various scientific research applications. It is used in the synthesis of various organic compounds such as sulfoximine-based ligands, which have potential applications in catalysis and medicinal chemistry. It is also used as a building block in the synthesis of various biologically active compounds.
Propriétés
Numéro CAS |
89002-92-6 |
|---|---|
Nom du produit |
Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]- |
Formule moléculaire |
C20H22O2S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-(1-benzylcyclohex-2-en-1-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C20H22O2S/c1-17-10-12-19(13-11-17)23(21,22)20(14-6-3-7-15-20)16-18-8-4-2-5-9-18/h2,4-6,8-14H,3,7,15-16H2,1H3 |
Clé InChI |
VOYAVHJILAWLGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCCC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCCC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



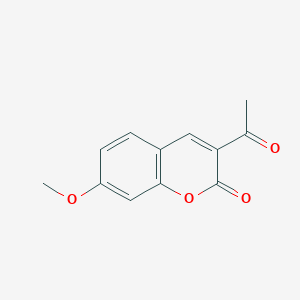
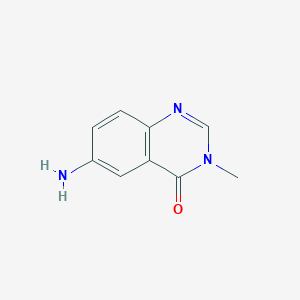
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
